

Comparative study of synthesis routes for Lornoxicam intermediates

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Compound of Interest

Compound Name: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

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A Comparative Guide to the Synthesis of Lornoxicam Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthesis routes for key intermediates of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs. The primary focus is on the synthesis of two crucial precursors: 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid methyl ester and 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data from various reported synthesis routes for key Lornoxicam intermediates. The routes are broadly categorized based on the starting materials and key transformations.

Route	Starting Material	Key Intermediate	Key Transformation	Yield (%)	Purity (%)	Reference
Route 1	5-chloro-3-methylsulfonylthiophene-2-carboxylic acid	5-chloro-3-methylsulfonylthiophene-2-carboxylic acid methyl ester	Esterification	Not explicitly stated for this step, but part of a multi-step synthesis.	Not specified	[1]
Route 2	2,5-dichlorothiophene	6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide	Multi-step synthesis including chlorosulfonylation, amination, N-alkylation, and cyclization	Overall yield of 12.3% for Lornoxim	Not specified	[2][3]
Route 3	5-chloro-3-chlorosulfonylthiophene-2-carboxylate	methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfonyl)thiophene-2-carboxylate	Condensation with sarcosine methyl ester hydrochloride	84.6 - 94.8	97.9 - 99.1	[3]
Route 4	5-chloro-3-chlorosulfonylthiophene	methyl 6-chloro-4-hydroxy-2H-	Condensation with glycine methyl	89.4 (for condensation step)	Not specified	[4]

	ne-2-carboxylate	thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide	ester hydrochloride followed by cyclization			
Route 5	5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester	6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide	One-pot alkylation and cyclization	Not specified	Not specified	[5]

Experimental Protocols

Route 1: Esterification of 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid[1]

This protocol describes the synthesis of methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate.

- **Reaction Setup:** Under a nitrogen atmosphere, add 250 ml of dichloromethane and 50.0 g of 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid to a 1000 mL four-necked bottle.
- **Addition of Catalyst and Reagent:** Cool the mixture to 0-5°C and add 14.0 g of N,N-dimethylformamide. While maintaining the temperature at 0-5°C, add 46.5 g of thionyl chloride dropwise.
- **Reaction:** After the addition is complete, slowly raise the temperature to 45°C and reflux for 4 hours.

- Esterification: Control the temperature at 45-50°C and add 150 ml of methanol dropwise, followed by the addition of 50 ml of triethylamine. Continue to reflux for another 4 hours.
- Work-up and Purification: Remove the solvent under reduced pressure at a temperature of 30-35°C to obtain the crude product. Recrystallize the crude product from 150 ml of methanol by heating to 50°C until completely dissolved and then cooling.

Route 3: Synthesis of methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate[3]

This protocol details the condensation of **methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** with sarcosine methyl ester hydrochloride.

- Reaction Setup: In a suitable reaction vessel, add 16g of **methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** and 40ml of purified water. Stir for 10 minutes.
- Reagent Addition: While maintaining the temperature at $10 \pm 2^\circ\text{C}$, simultaneously add a solution of aqueous sodium carbonate (12g anhydrous sodium carbonate in 92ml water) and a solution of sarcosine methyl ester hydrochloride (19.7g in 40ml water) dropwise.
- Reaction: After the addition is complete, continue stirring the reaction mixture for 32-36 hours.
- Isolation and Drying: Filter the reaction mixture and dry the collected solid at 55-60°C to obtain the desired product.

Route 4: Synthesis of methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide[4]

This protocol outlines a two-step process starting from **methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate**.

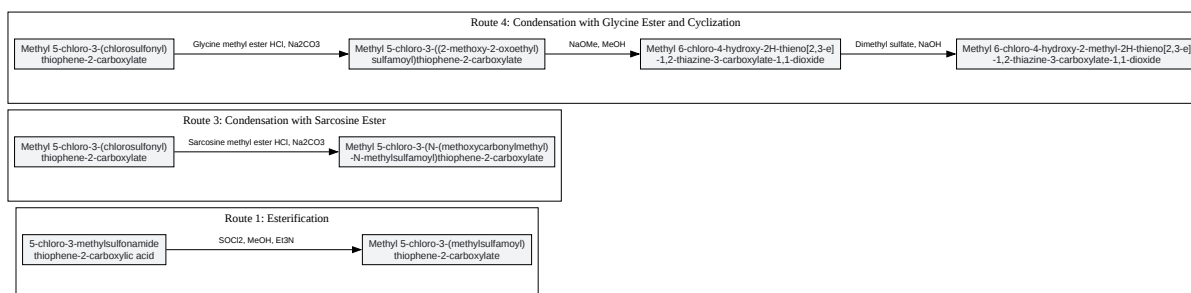
- Condensation: Add 10.3g of **methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate** and 30g of methanol to a 250ml four-necked flask. Simultaneously, add 125g of a 3% sodium carbonate aqueous solution and 80g of a 6% glycine methyl ester hydrochloride aqueous

solution dropwise. Maintain the temperature at 15°C for 10 hours. Filter and dry the product to obtain methyl 5-chloro-3-((2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.

- Cyclization: The intermediate from the previous step is then reacted with a 5-27% sodium methoxide solution in methanol at 30-75°C for 1-15 hours.
- Work-up: After the reaction, the mixture is filtered to obtain the crude product.
- N-methylation: The crude product is dissolved in a 1-10% sodium hydroxide aqueous solution and reacted with dimethyl sulfate to yield the final intermediate.

Synthesis Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.



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Caption: Comparative workflows of different synthesis routes for Lornoxicam intermediates.

This guide provides a snapshot of the available synthetic strategies for key Lornoxicam intermediates. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize the reaction conditions based on their laboratory settings and specific requirements. The choice of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.

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